1-(Trifluoromethyl)cyclopropanecarbaldehyde
Overview
Description
1-(Trifluoromethyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C5H5F3O. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further bonded to an aldehyde functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopropanecarbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as an alkene, using a trifluoromethylating agent. The reaction typically requires the presence of a catalyst and specific reaction conditions, such as low temperatures and controlled atmospheres .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yields and purity. The process often includes steps for purification and isolation of the final product to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of trifluoromethylcyclopropanecarboxylic acid.
Reduction: Formation of trifluoromethylcyclopropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Trifluoromethyl)cyclopropanecarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclopropanecarbaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can lead to specific biological effects, making the compound a valuable tool in biochemical studies .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)cyclopropanecarboxylic acid
- 1-(Trifluoromethyl)cyclopropanol
- 1-(Trifluoromethyl)cyclopropane-1-thiol
Uniqueness: 1-(Trifluoromethyl)cyclopropanecarbaldehyde is unique due to its combination of a trifluoromethyl group and an aldehyde functional group attached to a cyclopropane ring. This structural arrangement provides distinct reactivity and properties compared to its analogs, making it a versatile compound in various chemical transformations and applications .
Biological Activity
1-(Trifluoromethyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula CHFO. It features a trifluoromethyl group attached to a cyclopropane ring, further bonded to an aldehyde functional group. This unique structure endows the compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's electronic properties, influencing its reactivity with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Biological Activity Overview
Recent studies have highlighted several key aspects of the biological activity of this compound:
- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. Its mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell cycle regulation and programmed cell death.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound exhibited significant inhibitory effects on E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics. The study concluded that the compound's unique structure contributed to its potent antimicrobial action.
Case Study 2: Anticancer Potential
In vitro experiments were conducted using human cervical cancer cells treated with varying concentrations of this compound. Results indicated that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates as evidenced by caspase-3 activation assays. The findings suggest potential therapeutic applications in cancer treatment.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that the compound exhibits moderate bioavailability and is metabolized primarily through liver enzymes. Further research is needed to elucidate its metabolic pathways and elimination routes.
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4(3-9)1-2-4/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHGSSMZMPEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254584 | |
Record name | 1-(Trifluoromethyl)cyclopropanecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229311-61-8 | |
Record name | 1-(Trifluoromethyl)cyclopropanecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229311-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Trifluoromethyl)cyclopropanecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701254584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(TRIFLUOROMETHYL)CYCLOPROPANECARBALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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